![molecular formula C12H16N2O2 B070291 tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate CAS No. 176240-36-1](/img/structure/B70291.png)
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and industry. This compound is also known as tBoc-protected guanidine or Boc-guanidine and is widely used as a building block for the synthesis of different molecules.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various biologically active molecules. For example, tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has been used to synthesize guanidine-containing compounds that exhibit potent antiviral, antibacterial, and antitumor activities.
In addition to medicinal chemistry, tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has also been used in the field of agriculture to synthesize guanidine-containing herbicides. These herbicides have shown promising results in controlling the growth of weeds and improving crop yields.
Wirkmechanismus
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate exerts its biological activity through its ability to bind to specific receptors or enzymes in the body. For example, guanidine-containing compounds synthesized from tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate have been shown to inhibit the activity of enzymes involved in viral replication, leading to their antiviral activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate depend on the specific molecule synthesized from it. However, some common effects include the inhibition of enzyme activity, the disruption of cellular processes, and the induction of cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations is that the synthesis method can be time-consuming and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in scientific research. One direction is the synthesis of novel guanidine-containing compounds with improved biological activity. Another direction is the development of new applications for tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in areas such as materials science and nanotechnology. Finally, the use of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in combination with other compounds for synergistic effects is also an area of interest.
Synthesemethoden
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate can be synthesized by reacting tert-butyl carbamate with phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method is relatively simple and yields high purity tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate.
Eigenschaften
CAS-Nummer |
176240-36-1 |
|---|---|
Produktname |
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate |
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15) |
InChI-Schlüssel |
SQEPNRRWBXSKJF-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=C(\C1=CC=CC=C1)/N |
SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=CC=C1)N |
Synonyme |
Carbamic acid, (iminophenylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



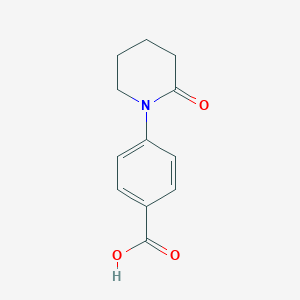
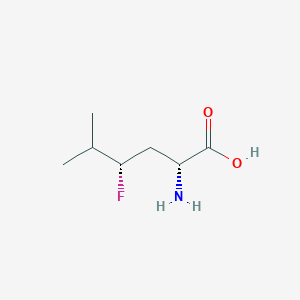
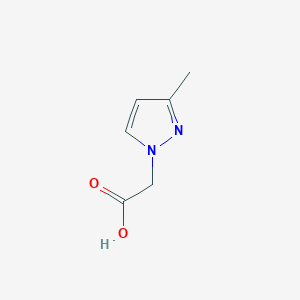
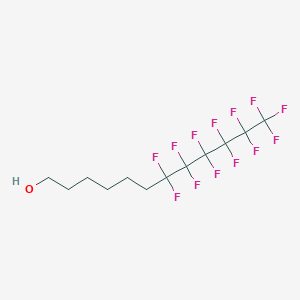
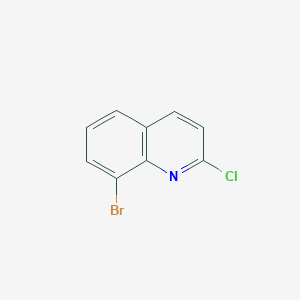
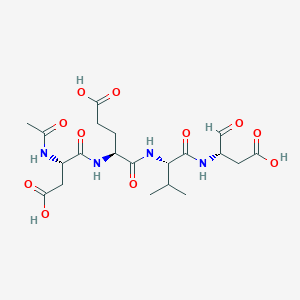
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
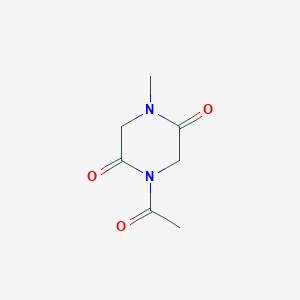
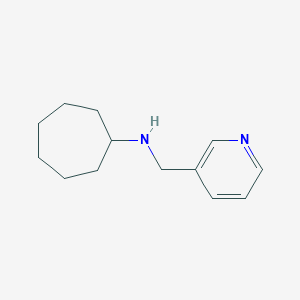
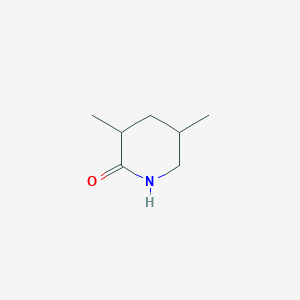
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
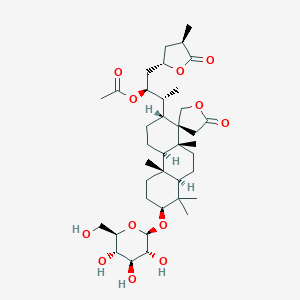
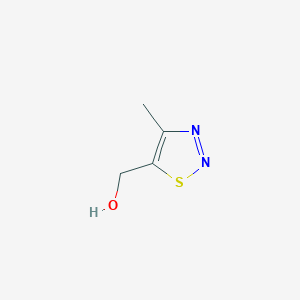
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)